molecular formula C11H23NO2 B1529770 Tert-butyl 2-(aminomethyl)-4-methylpentanoate CAS No. 1196887-90-7

Tert-butyl 2-(aminomethyl)-4-methylpentanoate

Cat. No.: B1529770
CAS No.: 1196887-90-7
M. Wt: 201.31 g/mol
InChI Key: CXGQRBFVHKDJJK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methylpentanoate: . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This particular ester features a tert-butyl group, an aminomethyl group, and a 4-methylpentanoate moiety, making it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-4-methylpentanoate typically involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and temperature control systems to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(aminomethyl)-4-methylpentanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or amide.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol or amine.

  • Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid or amide derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(aminomethyl)-4-methylpentanoate is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its ester functionality makes it a valuable building block in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It can also serve as a substrate in assays to study esterase activity.

Medicine: Esters like this compound are often used in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients.

Industry: In the fragrance and flavor industry, esters are used to create pleasant scents and tastes. This compound can be employed in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-4-methylpentanoate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The ester bond is cleaved by the enzyme, releasing the products.

Molecular Targets and Pathways Involved:

  • Esterases: Enzymes that catalyze the hydrolysis of esters.

  • Pathways: The products of ester hydrolysis can enter various metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

  • Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate: Another ester with a similar structure but a different alkyl chain length.

  • Tert-butyl N-(2-aminoethyl)carbamate: An ester with a different functional group but a similar tert-butyl moiety.

Uniqueness: Tert-butyl 2-(aminomethyl)-4-methylpentanoate is unique in its combination of functional groups, which allows for diverse reactivity and applications. Its specific structure provides distinct advantages in synthetic chemistry and industrial processes compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-9(7-12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGQRBFVHKDJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196887-90-7
Record name tert-butyl 2-(aminomethyl)-4-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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